molecular formula C17H18N2O4S B3882031 N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide

N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide

Cat. No. B3882031
M. Wt: 346.4 g/mol
InChI Key: NFNSENCYKDUTCK-UXBLZVDNSA-N
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Description

This compound is an organic molecule that contains functional groups such as an acrylamide, a sulfonamide, and a methoxyphenyl group. These functional groups suggest that this compound could have potential applications in various fields, including medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar geometry typical of acrylamides, with the sulfonamide and methoxyphenyl groups potentially introducing steric effects that could influence its overall shape .


Chemical Reactions Analysis

As an acrylamide, this compound could potentially participate in various chemical reactions, including polymerization and addition reactions. The presence of the sulfonamide and methoxyphenyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide and methoxy groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug molecule, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and trials. It could be the subject of future research in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-9-15(24(18,21)22)11-16(12)19-17(20)10-6-13-4-7-14(23-2)8-5-13/h3-11H,1-2H3,(H,19,20)(H2,18,21,22)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSENCYKDUTCK-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide
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N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide

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